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Introduction and Pathway Overview

The ethylene biosynthesis pathway represents a fundamental hormonal regulatory system in plants that
governs diverse physiological processes from seed germination to fruit ripening and stress responses. As the
simplest alkene gas and the first discovered gaseous hormone, ethylene's unique properties allow it to
function as both an internal hormonal signal and an external communicator between plants. The biosynthesis
of ethylene occurs through a relatively simple two-step enzymatic process that converts methionine to the
immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and subsequently to ethylene. Despite
the apparent simplicity of this pathway, research over the past decades has revealed that plants employ
sophisticated regulatory mechanisms at transcriptional, post-translational, and epigenetic levels to

precisely control ethylene production in response to developmental cues and environmental stimuli [1].

The core ethylene biosynthesis pathway begins with the amino acid methionine, which is converted to S-
adenosyl-L-methionine (SAM) by SAM synthetase. The key committed step in ethylene biosynthesis is the
conversion of SAM to ACC by ACC synthase (ACS), which also produces 5'-methylthioadenosine (MTA) as
a byproduct. ACC then serves as the substrate for ACC oxidase (ACO), which catalyzes its oxidation to
ethylene, carbon dioxide, and cyanide. The potentially toxic cyanide byproduct is rapidly detoxified to [3-
cyanoalanine by [-cyanoalanine synthases, completing the pathway [1]. Both ACS and ACO belong to
multigene families in most plants, allowing for tissue-specific and stimulus-responsive expression patterns

that enable precise spatial and temporal control of ethylene production [1] [2].
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Table 1: Core Components of the Ethylene Biosynthesis Pathway

Component Function Key Features Cofactors/Requirements

SAM General precursor in Produced from methionine by ATP
ethylene biosynthesis SAM synthetase

ACS Converts SAM to ACC; Pyridoxal-5'-phosphate- PLP (Vitamin B6)
rate-limiting enzyme dependent enzyme; multigene
family
ACO Converts ACC to 2-oxoglutarate-dependent Fe2*, ascorbate, oxygen
ethylene dioxygenase; multigene family
ACC Immediate ethylene Also functions as signaling -
precursor molecule independently of
ethylene

Recent research has revealed that ACC homeostasis involves not only biosynthesis but also conjugation and
transport, adding additional layers of regulation to ethylene production. ACC can be malonylated to form
MACC (1-(malonylamino)cyclopropane-1-carboxylic acid) by ACC N-malonyl transferase, which
effectively sequesters ACC and removes it from the ethylene biosynthesis pool [3]. Additionally, ACC itself
has been shown to function as a signaling molecule independent of its conversion to ethylene, regulating
processes such as cell wall metabolism, guard cell differentiation, and vegetative development [1]. This dual

role of ACC further emphasizes the importance of precise regulation throughout the biosynthesis pathway.

Enzyme Regulation in Ethylene Biosynthesis

Transcriptional and Post-translational Regulation of ACS

The ACC synthase (ACS) enzyme catalyzes the rate-limiting step in ethylene biosynthesis and is subject to
complex multilayered regulation. ACS belongs to the family of pyridoxal-5'-phosphate-dependent
aminotransferases and requires vitamin B6 as a cofactor for activity [1]. In most plants, ACS is encoded by

a multigene family with members showing distinct expression patterns in response to various
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developmental, hormonal, and environmental signals. For instance, in tomato, the differential expression of
multiple ACS genes is essential for the transition from autoinhibitory (System I) to autocatalytic (System II)

ethylene production during fruit ripening [1].

The transcriptional regulation of ACS genes involves numerous transcription factors that respond to specific
physiological contexts. The first identified transcription factor regulating ACS expression was the MADS
box factor SIRIN, which directly enhances expression of specific ACS genes during tomato fruit ripening
[1]. Since then, multiple transcription factors have been shown to regulate ACS expression, including both
positive regulators (e.g., AtWRKY33 for biotic stress responses) and negative regulators (e.g., AtTCP5 in
petal development) [1]. This transcriptional control ensures that ACS expression occurs in the appropriate

tissues and at the proper developmental stages.

Table 2: Classification and Regulation of ACS Isoforms

ACS . . Representative
C-terminal Features Regulatory Mechanisms

Type Examples

Typel MAPK and CDPK Stabilized by phosphorylation; AtACS2, AtACS6
phosphorylation sites degraded by ubiquitination

Type 2 CDPK site + E3 ligase Direct ubiquitination and degradation ~ AtACS4, AtACS5

recognition site

Type 3  No conserved modification Regulated via N-terminal degradation  AtACS7
sites

At the post-translational level, ACS proteins are classified into three types based on C-terminal sequence
elements that determine their regulatory fate. Type 1 ACS proteins contain phosphorylation sites for both
mitogen-activated protein kinases (MAPKs) and calcium-dependent protein kinases (CDPKs), and
phosphorylation at these sites generally stabilizes the proteins and promotes ethylene production [1]. Type 2
ACS proteins have a CDPK phosphorylation site but are also targeted for degradation by E3 ubiquitin
ligases. Type 3 ACS proteins lack these C-terminal regulatory sites but can be regulated through N-terminal
degradation mediated by E3 ligases such as XBAT32 and RIE1 [2]. This elaborate post-translational
regulation allows for rapid adjustment of ACS activity in response to changing cellular conditions without

requiring new protein synthesis.
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Regulation of ACO and Metabolic Flux

While ACS typically catalyzes the rate-limiting step in ethylene biosynthesis, ACC oxidase (ACQO) activity
can also become limiting under certain conditions, particularly during fruit ripening and in response to
specific stresses [1]. ACO is a member of the 2-oxoglutarate-dependent dioxygenase superfamily, but
uniquely uses ascorbate rather than 2-oxoglutarate as a co-substrate, with ferrous iron (Fe?*) as an essential
cofactor [1]. Like ACS, ACO is encoded by multigene families in most plants, allowing for tissue-specific

and stimulus-responsive expression patterns.

The transcriptional regulation of ACO genes involves both developmental and environmental signals. During
tomato fruit ripening, specific ACO genes show dramatically increased expression that correlates with the
rise in ethylene production and the initiation of System II ethylene biosynthesis [1]. Similarly, in response to
flooding stress, ACO expression increases to promote ethylene production that facilitates adaptive responses
such as aerenchyma formation [4]. Recent research has identified several transcription factors that directly
regulate ACO expression, including both positive regulators (e.g., PhERF71 in petunia flower senescence)

and negative regulators (e.g., LCKNAT1 in litchi fruit abscission) [2].

Beyond transcriptional control, the metabolic environment significantly influences ACO activity. Since
ACO requires oxygen as a substrate, hypoxia can limit ethylene production despite the presence of ACC [4].
Similarly, the availability of ascorbate and Fe?* can modulate ACO activity under certain conditions. The
ethylene biosynthesis pathway is also intimately connected with cellular respiration through shared
intermediates and cofactors, particularly in climacteric fruits where the burst of ethylene production
coincides with increased respiratory activity [4]. This interconnection between ethylene biosynthesis and

respiration highlights the integration of hormonal signaling with fundamental metabolic processes in plants.

Experimental Methods for Analyzing Ethylene
Biosynthesis

Ethylene Measurement Techniques

The quantification of ethylene production is fundamental to studying its biosynthesis and function in plants.

Ethylene can be measured from both intact tissues and in vitro assays, with the choice of method depending
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on the experimental context and required sensitivity. For intact tissues, the headspace accumulation
method is most commonly employed, where tissues are enclosed in airtight containers and the ethylene
concentration in the headspace is measured over time [3]. This approach allows for non-destructive repeated
measurements from the same sample, making it ideal for time-course studies of processes such as fruit

ripening.

The standard method for ethylene quantification involves gas chromatography (GC) with flame ionization
detection, which provides sensitivity in the parts-per-billion (ppb) range [3]. For increased sensitivity,
photoacoustic laser spectroscopy (PALS) can detect ethylene at parts-per-trillion (ppt) levels, but this
technique is highly specific to ethylene and requires specialized equipment [3]. When using GC systems,
calibration with standard ethylene concentrations is essential, and calculations must account for temperature,
pressure, and headspace volume to express ethylene production in molar units (e.g., mol-kg='-h™1) using the

ideal gas law [3].

For in vitro assays of ACS or ACO activity, tissues are homogenized and enzyme activities measured in
extracts by quantifying the conversion of labeled or unlabeled substrates to ACC or ethylene, respectively. In
the case of ACO activity assays, the reaction typically includes ACC, Fe?*, ascorbate, and buffer in a sealed
vial, with ethylene accumulation in the headspace measured by GC [3]. These in vitro approaches allow
researchers to distinguish between regulatory effects on enzyme activity versus enzyme abundance,

providing insights into the specific level of regulation occurring in different physiological contexts.

ACC and MACC Quantification Methods

The measurement of ACC levels and its conjugated form MACC provides crucial information about flux
through the ethylene biosynthesis pathway. The most widely used method for ACC quantification is based on
the chemical conversion of ACC to ethylene by treatment with NaOCI/HgClz, followed by measurement of
the resulting ethylene by GC [3]. This method, originally developed by Lizada and Yang in 1979, remains

popular due to its relatively simple sample preparation and compatibility with standard GC equipment.

The ACC extraction typically uses sulfosalicylic acid (SSA) or ethanol, with SSA generally providing higher
repeatability and requiring less processing time since it doesn't require an evaporation step [3]. A critical
consideration in this assay is that the conversion efficiency of ACC to ethylene can vary between sample

matrices, making it essential to include spiked samples with known ACC amounts in each batch to determine
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the specific conversion efficiency for each sample type [3]. For MACC quantification, the method involves
acidic hydrolysis of conjugated ACC followed by the same conversion and measurement procedure, with

MACC calculated as the difference between ACC content before and after hydrolysis [3].

More recent advances in ACC measurement include direct quantification using gas chromatography-mass
spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or capillary
electrophoresis with laser-induced fluorescence detection (CE-LIF) [3]. While these methods can provide
greater specificity and potentially avoid the use of toxic mercury compounds, they often require
derivatization steps (GC-MS, CE-LIF) or expensive equipment (LC-MS), making them less accessible for
high-throughput applications. The choice between methods therefore depends on the specific requirements of

the experiment, available equipment, and number of samples to be processed.

Ethylene Perception and Signaling Mechanisms

Ethylene Receptor Complex and Initial Signaling

The ethylene signaling pathway begins with perception of the hormone by a family of endoplasmic
reticulum-localized receptors. In Arabidopsis, five ethylene receptor isoforms have been identified: ETR1,
ETR2, ERS1, ERS2, and EIN4 [5] [6]. These receptors share a common structure with three transmembrane
domains at the N-terminus that form the ethylene-binding domain, a GAF domain of unknown function, and
C-terminal signaling domains that resemble bacterial two-component systems [5]. The receptors are divided
into two subfamilies based on structural features and phylogenetic relationships: Subfamily I (ETR1 and

ERS1) and Subfamily IT (ETR2, ERS2, and EIN4) [5] [6].

Ethylene binding requires a copper ion cofactor that is delivered to the receptors by the copper transporter
RANT1 [5] [7]. The receptors function as homodimers stabilized by disulfide bonds, with each dimer
binding a single ethylene molecule [5]. Unlike typical ligand-receptor interactions where binding activates
the receptor, ethylene binding actually inactivates the receptor signaling, making ethylene an inverse
agonist rather than a traditional activator [5] [6]. In the absence of ethylene, the receptors actively suppress

ethylene responses by activating the negative regulator CTR1.

The following diagram illustrates the core ethylene signaling pathway from receptor activation to

transcriptional response:
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> Ethylene signaling pathway showing suppression of receptor activity upon ethylene binding leading to

gene activation.

Central Signal Transduction and Nuclear Response

The central signal transducer in ethylene signaling is EIN2, an ER-localized transmembrane protein that
serves as a molecular gatekeeper between the initial membrane-associated events and the nuclear
transcriptional response [5] [8]. In the absence of ethylene, CTR1 phosphorylates EIN2, targeting it for
degradation by EIN2-Targeting Proteins ETP1/2 through the ubiquitin-proteasome pathway [4]. When
ethylene binds to the receptors and inactivates CTR1, EIN2 is dephosphorylated and undergoes proteolytic
cleavage, releasing its C-terminal portion (EIN2-C) [5] [8].

The EIN2-C terminal fragment translocates to the nucleus where it plays a dual role in regulating gene
expression. First, it stabilizes the transcription factors EIN3 and EIL1 by preventing their ubiquitination and
degradation by EBF1/2 F-box proteins [4]. Second, it directly affects mRNA stability by binding to the 3'
untranslated regions of specific mRNAs, including those encoding EBF1/2, creating a positive feedback loop
that amplifies the ethylene signal [5]. This dual mechanism ensures rapid and robust activation of ethylene

responses.

The transcriptional cascade initiated by EIN3/EIL1 activation leads to the expression of hundreds of
ethylene-responsive genes, with the Ethylene Response Factors (ERFs) serving as key secondary
transcription factors that fine-tune the expression of specific target genes [4]. Different ERFs regulate
distinct subsets of ethylene responses, allowing for the specificity of ethylene action in different tissues and
under different conditions. This complex transcriptional network enables ethylene to coordinate diverse
physiological processes ranging from fruit ripening to stress adaptation through the relatively simple initial

signaling pathway.
Regulatory Networks and Cross-Talk

Epigenetic and Environmental Regulation
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Recent research has revealed that epigenetic mechanisms play significant roles in regulating ethylene
biosynthesis and signaling, providing a layer of control that integrates developmental and environmental
cues. DNA methylation, histone modifications, and non-coding RNAs have all been shown to influence the
expression of genes involved in ethylene pathways [4]. For example, under low-temperature stress, the DNA
methylation status of ethylene signaling genes in tomato fruits changes, subsequently affecting gene
expression levels and fruit ripening processes [4]. These epigenetic modifications allow plants to maintain a

"memory" of environmental conditions and fine-tune their ethylene responses accordingly.

Environmental factors significantly influence ethylene biosynthesis through both transcriptional and post-
translational mechanisms. Stress conditions such as flooding, high salt, mechanical impedance, and
pathogen attack can rapidly induce ethylene production by increasing the expression and/or activity of ACS
and ACO enzymes [6] [4]. The observation that ethylene signaling components are functionally conserved in
charophyte algae suggests that the ethylene pathway originally evolved in aquatic environments, possibly as
a response to hypoxic conditions [7]. This evolutionary history explains why flooding remains one of the

strongest inducers of ethylene biosynthesis in modern plants.

The interconnection between ethylene and respiration represents another important regulatory node,
particularly in climacteric fruits. During fruit ripening, the burst of ethylene production is accompanied by
increased respiratory activity, with both processes occurring in mitochondria [4]. The alternative oxidase
(AOX) pathway, which bypasses the cytochrome c pathway in mitochondrial electron transport, appears to
be particularly important in this context, though the precise regulatory mechanisms linking ethylene and
mitochondrial function remain to be fully elucidated [4]. Understanding these connections between hormonal

signaling and energy metabolism represents an important frontier in ethylene research.

Negative Regulation and Feedback Control

Precise control of ethylene responses requires not only activation mechanisms but also negative regulation
to terminate signals and prevent excessive responses that could be detrimental to plant growth and
development. Multiple layers of negative regulation operate throughout the ethylene pathway, from
biosynthesis to signaling. In ethylene biosynthesis, an increasing number of transcriptional repressors of
ACS and ACO genes have been identified, including factors such as AtERF11, AtABI4, and PsABI5 that

suppress ethylene production in specific contexts [1] [2].
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At the signaling level, feedback regulation ensures that ethylene responses are appropriately attenuated
after their initial activation. The ethylene-inducible F-box proteins EBF1 and EBF2 target EIN3 for
degradation, creating a negative feedback loop that limits the duration and intensity of ethylene responses
[4]. Additionally, ethylene exposure can lead to increased degradation of ethylene receptors, particularly the
ethylene-bound forms, which may contribute to desensitization after prolonged exposure [6]. This complex
network of positive and negative regulators allows plants to make precisely calibrated ethylene responses

that are appropriate for their developmental stage and environmental conditions.

The importance of optimal ethylene production is evident across numerous physiological processes in
horticultural plants. While ethylene promotes fruit ripening, excessive production leads to overripe fruit with
reduced shelf life [2]. Similarly, in cucumber fruit elongation, both too little and too much ethylene inhibit
proper growth, demonstrating the need for precise dosage control [2]. In flower development, proper
ethylene levels are essential for sex determination, with both ethylene-deficient and ethylene-overproducing
mutants showing altered flower development [2]. These examples highlight why plants have evolved such

complex regulatory networks to control ethylene biosynthesis and signaling.

Applications and Conclusions

Research Applications and Knowledge Gaps

The manipulation of ethylene biosynthesis and signaling has significant agricultural applications,
particularly in controlling fruit ripening and postharvest longevity. Strategies to delay ripening include
inhibiting ethylene production through ACS or ACO knockdown, reducing ethylene sensitivity through
receptor manipulation, and using ethylene action inhibitors such as 1-MCP [6] [8]. Conversely, in some
situations, promoting ethylene responses may be desirable, such as to induce uniform ripening in crops or to
trigger premature germination of parasitic plants for field clearance [6]. The deep understanding of ethylene

biosynthesis and signaling mechanisms provides multiple potential targets for these manipulation strategies.

Despite significant advances, important knowledge gaps remain in our understanding of ethylene
biosynthesis regulation. While numerous transcription factors regulating ACS and ACO expression have
been identified, the complete regulatory networks controlling their tissue-specific and stimulus-responsive

expression are not fully elucidated [1] [2]. The precise mechanisms coordinating ethylene biosynthesis with
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adjacent metabolic pathways such as the Yang cycle and polyamine biosynthesis also require further
investigation [1]. Additionally, the recently discovered signaling functions of ACC independent of ethylene
conversion open new research directions regarding how this dual role is regulated and integrated with other

signaling pathways [1].

Conclusion

The ethylene biosynthesis and signaling pathway represents a sophisticated regulatory system that enables
plants to coordinate development and adapt to changing environmental conditions. Despite the apparent
simplicity of the two-step biosynthesis pathway, multiple layers of regulation—from epigenetic control to
post-translational modifications—ensure precise spatial and temporal control of ethylene production. The
signaling pathway, with its unique inverse agonist mechanism and cleavage-dependent signal transduction to
the nucleus, provides an efficient system for converting the gaseous hormone signal into specific

transcriptional responses.
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